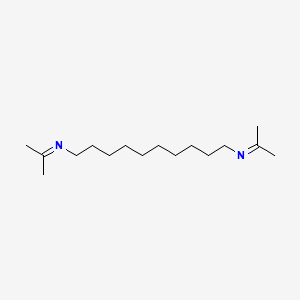
N,N'-(Decane-1,10-diyl)di(propan-2-imine)
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N,N’-(Decane-1,10-diyl)di(propan-2-imine): is an organic compound characterized by the presence of two imine groups attached to a decane backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of N,N’-(Decane-1,10-diyl)di(propan-2-imine) typically involves the reaction of decane-1,10-diamine with propan-2-one (acetone) under acidic or basic conditions. The reaction proceeds through the formation of imine bonds between the amine groups of decane-1,10-diamine and the carbonyl groups of acetone.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure efficient mixing and reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions:
Oxidation: N,N’-(Decane-1,10-diyl)di(propan-2-imine) can undergo oxidation reactions, leading to the formation of corresponding oxides or other oxidized derivatives.
Reduction: The compound can be reduced to form amines or other reduced products.
Substitution: It can participate in substitution reactions where the imine groups are replaced by other functional groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.
Major Products:
Oxidation: Oxidized derivatives such as oximes or nitriles.
Reduction: Amines or other reduced forms.
Substitution: Compounds with different functional groups replacing the imine groups.
Applications De Recherche Scientifique
Chemistry: N,N’-(Decane-1,10-diyl)di(propan-2-imine) is used as a building block in organic synthesis, particularly in the formation of more complex molecules. It can also serve as a ligand in coordination chemistry, forming complexes with various metal ions.
Biology: In biological research, this compound can be used to study the interactions between imine-containing molecules and biological macromolecules such as proteins and nucleic acids.
Industry: In industrial applications, N,N’-(Decane-1,10-diyl)di(propan-2-imine) can be used as an intermediate in the production of polymers, resins, and other materials.
Mécanisme D'action
The mechanism of action of N,N’-(Decane-1,10-diyl)di(propan-2-imine) involves the interaction of its imine groups with various molecular targets. These interactions can lead to the formation of covalent bonds or non-covalent interactions, affecting the function of the target molecules. The specific pathways involved depend on the context in which the compound is used, such as in biological systems or industrial processes.
Comparaison Avec Des Composés Similaires
- N,N’-(Decane-1,10-diyl)bis(2,2-dichloroethanimidic acid)
- N,N’-(Decane-1,10-diyl)di(propan-2-imine) analogs with different substituents
Uniqueness: N,N’-(Decane-1,10-diyl)di(propan-2-imine) is unique due to its specific structure, which allows for versatile applications in various fields. Its ability to form stable imine bonds and interact with a wide range of molecular targets makes it a valuable compound for research and industrial purposes.
Propriétés
Numéro CAS |
364336-72-1 |
|---|---|
Formule moléculaire |
C16H32N2 |
Poids moléculaire |
252.44 g/mol |
Nom IUPAC |
N-[10-(propan-2-ylideneamino)decyl]propan-2-imine |
InChI |
InChI=1S/C16H32N2/c1-15(2)17-13-11-9-7-5-6-8-10-12-14-18-16(3)4/h5-14H2,1-4H3 |
Clé InChI |
NEZAXJHNWDZGMR-UHFFFAOYSA-N |
SMILES canonique |
CC(=NCCCCCCCCCCN=C(C)C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


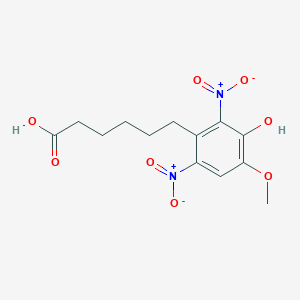
![4-[(Di-tert-butylphosphanyl)methyl]pyridine](/img/structure/B14244919.png)
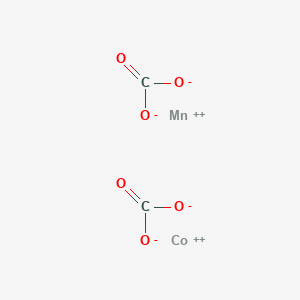
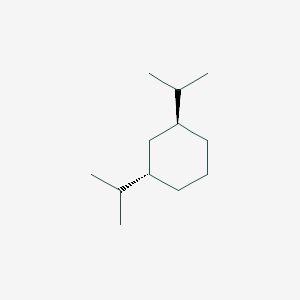
![[Sulfanediyldi(4,1-phenylene)]bis(diphenylsulfanium) diiodide](/img/structure/B14244935.png)

![1,2-Diphenyl-2-[(2,2,6,6-tetramethylpiperidin-1-yl)oxy]ethan-1-one](/img/structure/B14244956.png)
![2-{[(3-Methylbut-2-en-1-yl)oxy]methyl}naphthalene-1-carbonitrile](/img/structure/B14244967.png)
![N-Benzyl-O-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethyl]-L-tyrosine](/img/structure/B14244972.png)
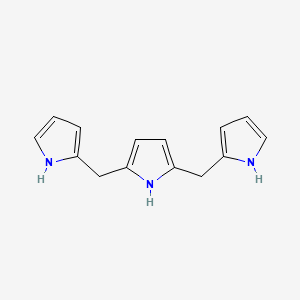
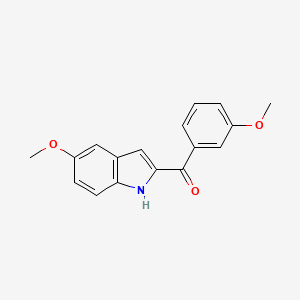
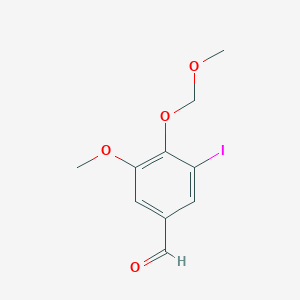
![acetic acid;[(1S,3S)-2,2-difluoro-3-(hydroxymethyl)cyclopropyl]methanol](/img/structure/B14245003.png)
![6-Decyl-2-[4-(heptyloxy)phenyl]-1,3-benzothiazole](/img/structure/B14245008.png)
